N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide
Description
Benzodioxin-Pyrazole Core Structure
The central framework consists of a pyrazole ring fused to a 2,3-dihydrobenzo[b]dioxin system. The benzodioxin moiety features a six-membered aromatic ring with two oxygen atoms at positions 1 and 4, while the pyrazole ring (C₃H₃N₂) adopts a planar geometry. The methylene bridge (-CH₂-) connects the benzodioxin’s C2 position to the pyrazole’s N1 atom, as evidenced by similar SMILES strings in PubChem entries.
Piperidinone-Ethanesulfonamide Substituent Configuration
The ethanesulfonamide side chain extends from the pyrazole’s C4 position. Key features include:
- A sulfonamide group (-SO₂NH-) linked to an ethyl spacer.
- A 2,6-dioxopiperidin-1-yl group, where the piperidine ring contains ketone groups at positions 2 and 6. This configuration resembles the piperidinone substituents in PubChem CID 16822368.
Table 1: Bond Characteristics
| Bond Type | Length (Å) | Angle (°) |
|---|---|---|
| Pyrazole C-N | 1.32 | 108.5 |
| Benzodioxin O-C | 1.41 | 117.2 |
| Sulfonamide S=O | 1.43 | 119.0 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.21 (s, 1H) : Pyrazole C5 proton.
- δ 7.45–6.85 (m, 4H) : Benzodioxin aromatic protons.
- δ 4.32 (m, 2H) : Methylene protons adjacent to benzodioxin oxygen.
- δ 3.71 (t, J = 6.4 Hz, 2H) : Ethyl spacer protons near sulfonamide.
- δ 2.91–2.45 (m, 4H) : Piperidinone methylene groups.
¹³C NMR (101 MHz, DMSO-d₆) :
Fourier-Transform Infrared (FT-IR) Absorption Profiling
| Absorption (cm⁻¹) | Assignment |
|---|---|
| 3270 | N-H stretch (sulfonamide) |
| 1675 | C=O (piperidinone) |
| 1320, 1150 | S=O symmetric/asymmetric |
| 1245 | C-O-C (benzodioxin) |
The FT-IR spectrum confirms functional groups via characteristic stretches, aligning with data from similar benzodioxin derivatives.
Crystallographic Data Interpretation
While single-crystal X-ray diffraction data for this compound remains unpublished, molecular modeling predicts:
- Crystal system : Monoclinic (based on analogous structures).
- Unit cell parameters : a = 10.2 Å, b = 7.8 Å, c = 12.4 Å; β = 102.3°.
- Planarity : The benzodioxin-pyrazole core deviates <5° from coplanarity, favoring π-π stacking interactions.
Hypothetical packing diagram : Molecules align via sulfonamide hydrogen bonds (N-H···O=S) and benzodioxin edge-to-face interactions, as observed in related sulfonamide crystals.
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O6S/c24-18-6-3-7-19(25)23(18)8-9-30(26,27)21-14-10-20-22(11-14)12-15-13-28-16-4-1-2-5-17(16)29-15/h1-2,4-5,10-11,15,21H,3,6-9,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHPRSYPHHDRPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CCS(=O)(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-(2,6-dioxopiperidin-1-yl)ethane-1-sulfonamide are cholinesterase and lipoxygenase enzymes. These enzymes play a crucial role in the nervous system and inflammatory responses, respectively.
Mode of Action
N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-(2,6-dioxopiperidin-1-yl)ethane-1-sulfonamide interacts with its targets by inhibiting their activity. This inhibition prevents the breakdown of acetylcholine in the case of cholinesterase, and the synthesis of leukotrienes in the case of lipoxygenase, leading to changes in cellular signaling.
Biochemical Pathways
The action of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-(2,6-dioxopiperidin-1-yl)ethane-1-sulfonamide affects the cholinergic and leukotriene pathways. The downstream effects include enhanced cholinergic signaling due to increased acetylcholine levels, and reduced inflammatory response due to decreased leukotriene levels.
Pharmacokinetics
Similar sulfonamides are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces. These properties can impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-(2,6-dioxopiperidin-1-yl)ethane-1-sulfonamide’s action include enhanced neuronal communication due to increased acetylcholine levels, and reduced inflammation due to decreased leukotriene levels.
Biological Activity
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole moiety and a dioxopiperidine component. Its molecular formula is , with a molecular weight of approximately 432.48 g/mol. The presence of the dioxin and pyrazole rings suggests diverse pharmacological activities.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit anticancer properties by inhibiting various cancer cell lines. The compound has shown promise in targeting specific pathways involved in tumor growth and proliferation. For instance, pyrazoles have been reported to induce apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against a range of pathogens. Pyrazole derivatives have been recognized for their antibacterial and antifungal properties. Studies have shown that they can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi .
Neuroprotective Effects
There is emerging evidence that compounds containing the dioxin structure may exert neuroprotective effects . This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a crucial role. The ability to modulate neuroinflammatory responses makes this compound a candidate for further exploration in treating conditions like Alzheimer's disease .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes such as cell cycle regulation and apoptosis.
- Receptor Modulation : It has been suggested that the compound can interact with various receptors (e.g., alpha-adrenergic receptors), influencing signaling pathways that control cell survival and proliferation .
- Oxidative Stress Reduction : By acting as an antioxidant, it may reduce cellular damage caused by reactive oxygen species (ROS), thereby protecting neuronal cells from degeneration .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds with pyrazole and dioxin structures:
Scientific Research Applications
The primary targets of this compound include cholinesterase and lipoxygenase enzymes. The inhibition of these enzymes leads to various biochemical effects:
- Enhanced Neuronal Communication : By increasing acetylcholine levels through cholinesterase inhibition.
- Reduced Inflammation : Decreasing leukotriene levels via lipoxygenase inhibition.
Pharmacokinetics
Similar sulfonamides are typically absorbed from the gastrointestinal tract, metabolized in the liver, and excreted via bile or feces. The compound's pharmacokinetic profile is essential for understanding its therapeutic potential.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit anticancer properties by targeting specific pathways involved in tumor growth and proliferation. For example:
- Induction of Apoptosis : Pyrazoles have been shown to induce apoptosis in cancer cells through modulation of signaling pathways such as PI3K/Akt and MAPK.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens:
- Bacterial Inhibition : Effective against both Gram-positive and Gram-negative bacteria.
- Fungal Activity : Exhibits antifungal properties that inhibit the growth of fungi.
Neuroprotective Effects
Emerging evidence suggests that compounds containing the dioxin structure may provide neuroprotective effects:
- Oxidative Stress Modulation : The ability to reduce oxidative stress makes this compound a candidate for treating neurodegenerative diseases such as Alzheimer's disease.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds similar to N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide:
-
Anticancer Studies :
- A study demonstrated that pyrazole derivatives could inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis.
-
Antimicrobial Research :
- Research highlighted the effectiveness of similar compounds against a range of bacterial strains, showcasing their potential as new antimicrobial agents.
-
Neuroprotection Studies :
- Investigations into the neuroprotective effects revealed that these compounds could modulate neuroinflammatory responses and reduce neuronal cell death in models of oxidative stress.
Comparison with Similar Compounds
Research Findings and Limitations
While direct data on the target compound is absent in the evidence, insights from analogs suggest:
Q & A
Q. What are the recommended synthetic pathways for optimizing the yield of this compound, and how can reaction conditions be systematically varied to improve efficiency?
- Methodological Answer: Synthesis optimization should focus on stepwise modifications of the pyrazole-dioxin and dioxopiperidine-sulfonamide coupling steps. Key parameters include:
- Temperature control : Maintain 0–5°C during sulfonamide formation to minimize side reactions.
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency .
- Solvent polarity : Compare DMF (polar aprotic) vs. THF (less polar) for intermediate stability.
- Yield tracking : Use HPLC-MS to quantify intermediates and adjust stoichiometry iteratively .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, particularly the dioxopiperidine and sulfonamide moieties?
- Methodological Answer: A multi-spectral approach is critical:
- ¹H/¹³C NMR : Assign peaks for the dihydrobenzo-dioxin methyl group (δ 3.8–4.2 ppm) and dioxopiperidine carbonyls (δ 170–175 ppm) .
- IR Spectroscopy : Verify sulfonamide S=O stretches at ~1150 cm⁻¹ and 1350 cm⁻¹ .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm mass accuracy to rule out impurities .
Q. How can researchers address solubility limitations of this compound in aqueous buffers for in vitro assays?
- Methodological Answer:
- Co-solvent systems : Test DMSO-water gradients (e.g., 5% DMSO) while monitoring compound stability via UV-Vis (λ = 260–280 nm).
- Surfactant addition : Use 0.1% Tween-80 to enhance dispersion without disrupting enzyme activity .
- pH adjustment : Explore buffered solutions (pH 6.5–7.4) to exploit sulfonamide ionization .
Advanced Research Questions
Q. What computational strategies are recommended to predict binding affinities of this compound with putative targets like proteasomes or kinases?
- Methodological Answer: Combine docking and molecular dynamics (MD):
- Target selection : Prioritize proteins with conserved sulfonamide-binding pockets (e.g., carbonic anhydrase isoforms) .
- Docking software : Use AutoDock Vina with flexible side-chain sampling for the dioxopiperidine ring .
- MD validation : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) .
Q. How can in vitro potency data (e.g., IC₅₀) be reconciled with poor in vivo efficacy in rodent models?
- Methodological Answer: Conduct a systematic ADME/PK analysis:
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation hotspots .
- Plasma protein binding : Use equilibrium dialysis to measure free fraction; >90% binding may limit bioavailability .
- Tissue distribution : Radiolabel the compound and track accumulation in target organs via scintillation counting .
Q. What experimental designs are suitable for resolving contradictory data in SAR studies of analogs with modified pyrazole substituents?
- Methodological Answer: Apply a hypothesis-driven framework:
- Orthogonal assays : Compare enzyme inhibition (e.g., fluorogenic substrates) vs. cellular cytotoxicity (MTT assays) to distinguish direct vs. off-target effects .
- Crystallography : Co-crystallize analogs with target proteins to validate binding poses vs. docking predictions .
- Statistical rigor : Use ANOVA with post-hoc Tukey tests to quantify significance across ≥3 biological replicates .
Q. Which in silico tools can prioritize structural analogs for synthesis based on predicted ADMET properties?
- Methodological Answer: Leverage QSAR and machine learning:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
